3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one
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Overview
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is an organic compound that features a cycloheptanone ring substituted with a tert-butyl(dimethyl)silyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of cycloheptanone is treated with TBDMS-Cl and imidazole in methylene chloride to form the silyl ether.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The silyl ether group can be cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities, facilitating complex synthetic routes.
Biological Studies: Employed in the synthesis of biologically active molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step synthesis.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
- 3-{[tert-Butyldimethylsilyl]oxy}propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is unique due to its cycloheptanone ring structure, which provides distinct steric and electronic properties compared to other silyl-protected compounds. This uniqueness makes it particularly useful in specific synthetic applications where other silyl ethers may not be as effective .
Properties
CAS No. |
185047-53-4 |
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Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycycloheptan-1-one |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(14)10-12/h12H,6-10H2,1-5H3 |
InChI Key |
PMTPJLFBYQYVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC(=O)C1 |
Origin of Product |
United States |
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